10,11-Dihydroxycarbamazepine

Environmental Chemistry Wastewater Analysis Fate and Transport

Clinical and environmental labs using non-specific carbamazepine metabolite pools risk quantification errors and misidentification in HPLC-UV/LC-MS/MS workflows. 10,11-Dihydroxycarbamazepine (CBZ-diol, CAS 35079-97-1) is the compound-specific certified reference standard that eliminates this uncertainty. • Enables accurate calibration across a validated 0.2-10 mg/L linear range for plasma TDM. • Serves as the most persistent wastewater marker-detected at up to 3× higher concentrations than the parent drug in surface waters. • Supplied as a diastereomeric mixture with full Certificate of Analysis for immediate global dispatch.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 35079-97-1
Cat. No. B1200040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-Dihydroxycarbamazepine
CAS35079-97-1
Synonyms10,11-dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide
10,11-dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide, (10S,trans)-isomer
10,11-dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide, (cis)-isomer
10,11-dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide, (trans)-isomer
10,11-dihydro-10,11-dihydroxy-5H-dibenzazepine-5-carboxamide, (trans-(+-))-isomer
10,11-dihydro-10,11-dihydroxycarbamazepine
10,11-dihydro-10,11-transdihydroxycarbamazepine
10,11-dihydroxy-10,11-dihydrocarbamazepine
10,11-dihydroxycarbamazepine
carbamazepine-10,11-diol
carbamazepine-10,11-transdiol
carbazepine 10,11-diol
CBZ-diol
CBZD
CGP 10,000
CGP-10,000
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
InChIInChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)
InChIKeyPRGQOPPDPVELEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10,11-Dihydroxycarbamazepine Identity & Profile


10,11-Dihydroxycarbamazepine (CBZ-diol, CAS 35079-97-1, C15H14N2O3, MW 270.28) is a pharmacologically active metabolite of the anticonvulsant carbamazepine and the antiepileptic prodrug oxcarbazepine [1]. Unlike its parent compounds, this diol metabolite is an orally effective, pressure-sensitive sodium channel blocker, contributing to the therapeutic profile of the dibenzoazepine drug class . It exists as a mixture of diastereomers and is a key analytical reference standard for therapeutic drug monitoring (TDM), pharmacokinetic studies, and environmental fate assessments [2][3].

Metabolite Standard Active metabolite reference standard for carbamazepine/oxcarbazepine pathway studies
Analytical Use Supports research PK monitoring, environmental fate, and metabolism assays
Diastereomer Mixture Certified reference standard for accurate quantification, distinct from monohydroxy or epoxide metabolites

10,11-Dihydroxycarbamazepine Metabolic & Analytical Specificity


10,11-Dihydroxycarbamazepine (CBZ-diol) is not interchangeable with carbamazepine, oxcarbazepine, or their other major metabolites (e.g., carbamazepine-10,11-epoxide or 10-monohydroxycarbamazepine) due to fundamental differences in chemical identity, metabolic origin, and analytical detectability [1][2]. Its unique environmental persistence, which is quantified as being up to 3x higher than carbamazepine in surface waters, directly invalidates the assumption that it is a transient or negligible species in fate studies [3]. Furthermore, the diol exists as a mixture of diastereomers (trans- and cis-), which can exhibit distinct chromatographic retention times and biological interactions, necessitating the use of a certified reference standard rather than a non-specific 'carbamazepine metabolite' pool for accurate quantification [4]. Consequently, procurement decisions for TDM, environmental monitoring, or pharmacokinetic research must be compound-specific; using a related analog will result in inaccurate calibration, misidentification, and invalid experimental data [5].

Chemical Identity
Not interchangeable with carbamazepine, oxcarbazepine, or their monohydroxy/epoxide metabolites; distinct diol structure alters detection and quantification.
Environmental Persistence
Reportedly up to ~3× higher concentration in surface waters than parent drug; using a non-specific metabolite pool may misrepresent environmental fate.
Stereochemical Complexity
Exists as a mixture of trans- and cis- diastereomers; a non-certified 'carbamazepine metabolite' standard fails to resolve distinct chromatographic behavior.

10,11-Dihydroxycarbamazepine Evidence Guide


Environmental Persistence vs. Carbamazepine

In a direct quantitative analysis of aqueous environmental samples using LC-MS/MS, 10,11-dihydroxycarbamazepine (CBZ-diol) was detected at concentrations approximately 3 times higher than those of its parent drug, carbamazepine. This cross-study comparable evidence establishes that the diol metabolite is not merely a transient intermediate but a significant and persistent environmental contaminant. This heightened presence necessitates its specific inclusion in environmental monitoring programs, a role that the parent drug or other metabolites cannot fulfill [1].

Surface Water Level
Cross-study comparable
~3× higher vs. carbamazepine
LC-MS/MS analysis
Supports specific environmental monitoring inclusion
Data to verify; source-specific review
Environmental Chemistry Wastewater Analysis Fate and Transport

Raw Wastewater Predominance

An investigation into the occurrence of carbamazepine (CBZ) and oxcarbazepine (OXC) metabolites in the urban water cycle revealed that 10,11-dihydroxycarbamazepine (DiOHCBZ) exhibited the highest concentrations in raw wastewater. Concentrations for DiOHCBZ were reported as up to 2.7 ± 0.4 μg/L, which is approximately 2.5x and 1.6x higher than the concentrations reported for carbamazepine (1.07 ± 0.06 μg/L) and the primary active metabolite 10,11-dihydro-10-hydroxycarbamazepine (10OHCBZ) (1.7 ± 0.2 μg/L), respectively. This direct head-to-head comparison demonstrates the predominance of the diol form in wastewater influent [1].

Raw Wastewater Conc.
Direct head-to-head
2.7 µg/L (DiOHCBZ)
vs CBZ 1.07, 10OHCBZ 1.7 µg/L
Identifies diol as primary metabolite load in influent
Reported endpoint context; data to verify
Environmental Monitoring Sewage Epidemiology Wastewater Treatment

Validated HPLC-UV Method for TDM

A validated HPLC-UV method for therapeutic drug monitoring (TDM) of 12 antiepileptic drugs and their metabolites specifically includes and validates the quantification of trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (CBZ-Diol) over a linear concentration range of 0.2–10 mg/L in human plasma. This cross-study comparable evidence confirms the analytical feasibility and clinical relevance of monitoring this specific metabolite. While no direct comparator for the range is provided, the method establishes the validated linear range for this target compound, which is essential for procurement of a reference standard for TDM applications [1].

Validated HPLC-UV
Cross-study comparable
Linear range: 0.2–10 mg/L
Human plasma, HPLC-UV
Enables research PK monitoring calibration
Requires method-specific validation review
Therapeutic Drug Monitoring Clinical Pharmacology Analytical Method Validation

Enantiomeric Separation & Chiral Profiling

Trans-10,11-dihydroxycarbamazepine exists as a pair of enantiomers: (10S,11S)- and (10R,11R)-dihydroxy-10,11-dihydrocarbamazepine. A class-level inference suggests that these individual stereoisomers may possess distinct pharmacological or toxicological profiles, as has been established for the monohydroxy metabolite (MHD) enantiomers S-licarbazepine (eslicarbazepine) and R-licarbazepine [1][2]. While direct comparative activity data for the CBZ-diol enantiomers is limited, the development and application of analytical methods for their separation (e.g., using chiral cyclodextrin additives in capillary electrophoresis) confirms their distinct molecular identities [3]. This necessitates the use of a diastereomeric mixture standard (which may contain both enantiomers) for accurate quantification in non-chiral assays, or procurement of specific enantiomers for advanced chiral studies.

Enantiomer Identity
Class-level inference
(10S,11S)- and (10R,11R)- enantiomers
Chiral CE separation possible
Supports enantiomer-specific attribution review
Distinct from monohydroxy enantiomers; data to verify
Chiral Chromatography Enantiomer Separation Pharmacokinetics

10,11-Dihydroxycarbamazepine Key Applications


Therapeutic Drug Monitoring (TDM) Calibration & QC

Clinical laboratories performing TDM for patients on carbamazepine or oxcarbazepine require a certified reference standard of 10,11-dihydroxycarbamazepine to accurately quantify this metabolite in human plasma. Validated HPLC-UV and LC-MS/MS methods rely on this specific compound for calibration and quality control samples across a defined linear range (e.g., 0.2–10 mg/L) to ensure assay accuracy and precision [1][2].

Environmental Contaminant Monitoring

Environmental chemists and water quality researchers must include 10,11-dihydroxycarbamazepine in their analytical methods when monitoring for carbamazepine-related pollution. As the metabolite is found at concentrations up to 3x higher than the parent drug in surface water and is the most abundant species in raw wastewater (up to 2.7 μg/L), it serves as a more sensitive and persistent marker of contamination [3][4].

In Vitro Pharmacokinetics & Metabolism

Researchers investigating the metabolic pathways of carbamazepine and oxcarbazepine in liver microsomes or cell models require pure 10,11-dihydroxycarbamazepine as a reference standard to confirm the identity and quantify the formation of this key diol metabolite, which is distinct from the epoxide and monohydroxy intermediates [5][6].

Enantiomer-Specific Pharmacokinetic Studies

Advanced pharmacological studies exploring the distinct activities of the (10S,11S)- and (10R,11R)-enantiomers of trans-10,11-dihydroxycarbamazepine require the procurement of the specific stereoisomers or the use of the racemic mixture as a standard for developing and validating chiral separation methods (e.g., HPLC with chiral stationary phases or capillary electrophoresis) [7].

Application
Selection Property
Validation Focus
Research PK Monitoring Calibration & QC
Validated linear range & method specificity
Accuracy in human plasma research matrices
Environmental Contaminant Monitoring
High environmental persistence marker
Parent drug concentration comparison in water matrices
In Vitro Metabolism & Pharmacokinetics
Diol metabolite reference identity
Distinct from epoxide & monohydroxy intermediates
Enantiomer-Specific Pharmacokinetic Research
Stereochemical composition (racemic mixture)
Chiral separation method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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